molecular formula C16H30N2O4 B12316842 methyl (3R,6S)-6-methylpiperidine-3-carboxylate;methyl (3S,6R)-6-methylpiperidine-3-carboxylate

methyl (3R,6S)-6-methylpiperidine-3-carboxylate;methyl (3S,6R)-6-methylpiperidine-3-carboxylate

Cat. No.: B12316842
M. Wt: 314.42 g/mol
InChI Key: DHIQLDZCEOFCBZ-RMHGRBOHSA-N
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Description

Methyl (3R,6S)-6-methylpiperidine-3-carboxylate and methyl (3S,6R)-6-methylpiperidine-3-carboxylate are stereoisomers of a piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of these compounds typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry during the cyclization process. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization.

Industrial Production Methods

Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired stereoisomers in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,6S)-6-methylpiperidine-3-carboxylate and methyl (3S,6R)-6-methylpiperidine-3-carboxylate undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert these compounds into their respective alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (3R,6S)-6-methylpiperidine-3-carboxylate and methyl (3S,6R)-6-methylpiperidine-3-carboxylate have several scientific research applications:

    Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules.

    Biology: They serve as building blocks for the development of biologically active compounds.

    Medicine: Research is ongoing to explore their potential as therapeutic agents for various diseases.

    Industry: These compounds are utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of these compounds involves their interaction with specific molecular targets. For instance, they may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (3R,6S)-3-methylpiperidine-2-carboxylate
  • Methyl (3S,6R)-3-methylpiperidine-2-carboxylate

Uniqueness

Methyl (3R,6S)-6-methylpiperidine-3-carboxylate and methyl (3S,6R)-6-methylpiperidine-3-carboxylate are unique due to their specific stereochemistry, which can influence their reactivity and interaction with biological targets. This stereochemical specificity can lead to differences in their biological activity and potential therapeutic applications.

Properties

Molecular Formula

C16H30N2O4

Molecular Weight

314.42 g/mol

IUPAC Name

methyl (3R,6S)-6-methylpiperidine-3-carboxylate;methyl (3S,6R)-6-methylpiperidine-3-carboxylate

InChI

InChI=1S/2C8H15NO2/c2*1-6-3-4-7(5-9-6)8(10)11-2/h2*6-7,9H,3-5H2,1-2H3/t2*6-,7+/m10/s1

InChI Key

DHIQLDZCEOFCBZ-RMHGRBOHSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H](CN1)C(=O)OC.C[C@H]1CC[C@H](CN1)C(=O)OC

Canonical SMILES

CC1CCC(CN1)C(=O)OC.CC1CCC(CN1)C(=O)OC

Origin of Product

United States

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